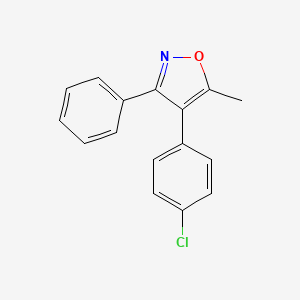

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name This compound delineates the substituent positions on the five-membered isoxazole ring. The molecular formula C₁₆H₁₂ClNO corresponds to a molar mass of 269.73 g/mol , comprising 16 carbon, 12 hydrogen, 1 chlorine, 1 nitrogen, and 1 oxygen atom. The chlorine atom resides at the para-position of the phenyl ring attached to carbon 4, while a methyl group occupies position 5. A phenyl group at position 3 completes the substitution pattern.

The compound’s structural uniqueness arises from its trifunctional substitution, which distinguishes it from simpler isoxazole derivatives. For instance, 5-(4-chlorophenyl)isoxazole-4-carboxylic acid (C₁₀H₆ClNO₃) lacks the methyl and phenyl groups but incorporates a carboxylic acid moiety, altering its electronic properties. Similarly, 5-amino-3-(4-chlorophenyl)isoxazole (C₉H₇ClN₂O) replaces the methyl group with an amino substituent, enhancing hydrogen-bonding potential.

Crystallographic Data and Three-Dimensional Conformational Studies

Single-crystal X-ray diffraction analysis reveals that this compound adopts a twisted conformation. The mean plane of the isoxazole ring forms dihedral angles of 38.32° with the chlorophenyl group and 43.91° with the phenyl group. These torsional distortions arise from steric interactions between substituents, as evidenced by torsion angles such as C10–C9–C11–C12 = 38.4° and C9–C2–C3–C8 = 43.7° .

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Dihedral angle (chlorophenyl) | 38.32° ± 0.16° |

| Dihedral angle (phenyl) | 43.91° ± 0.18° |

| Bond length (N–O) | 1.423 Å |

| Bond angle (C–N–C) | 112.7° |

The bond lengths within the isoxazole ring—1.423 Å for the N–O bond and 1.297 Å for the C=N bond—align with reported values for analogous structures, confirming typical aromatic heterocyclic geometry.

Electronic Structure Analysis Through Frontier Molecular Orbital Theory

While direct frontier molecular orbital (FMO) calculations for this compound are absent in the literature, inferences can be drawn from substituent effects. The electron-withdrawing chlorine atom on the para-chlorophenyl group likely lowers the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilic reactivity. Conversely, the methyl and phenyl groups, being electron-donating, may raise the highest occupied molecular orbital (HOMO) energy, facilitating nucleophilic interactions.

Comparative studies on 5-(4-chlorophenyl)isoxazole-4-carboxylic acid demonstrate that electron-withdrawing groups like carboxylates further stabilize the LUMO, suggesting that substituent electronic profiles critically modulate FMO distributions. Computational modeling of the title compound’s HOMO-LUMO gap would clarify its reactivity in synthetic or pharmacological contexts.

Comparative Structural Analysis With Related Isoxazole Derivatives

Structural comparisons highlight how substituent identity and positioning alter molecular properties:

- 5-Amino-3-(4-chlorophenyl)isoxazole (C₉H₇ClN₂O): The amino group at position 5 introduces hydrogen-bonding capacity absent in the title compound, potentially increasing solubility in polar solvents.

- 5-(4-Chlorophenyl)isoxazole-4-carboxylic acid (C₁₀H₆ClNO₃): The carboxylic acid moiety at position 4 confers acidity (pKa ~3–4), contrasting with the neutral methyl group in this compound.

- 4-(4-Chlorophenyl)-5-phenylisoxazole (C₁₅H₁₀ClNO): The absence of a methyl group reduces steric hindrance, resulting in smaller dihedral angles (e.g., 36.6° for the phenyl group).

Table 2: Substituent Effects on Isoxazole Derivatives

Properties

Molecular Formula |

C16H12ClNO |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C16H12ClNO/c1-11-15(12-7-9-14(17)10-8-12)16(18-19-11)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

FJKJWPPCRCHVPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Chemoselective Coupling of 4-Bromochlorobenzene

A high-yielding route involves reacting 4-bromochlorobenzene with potassium 5-methyl-3-phenylisoxazole-4-carboxylate under palladium(II) acetylacetonate catalysis. The reaction proceeds in 1-methyl-2-pyrrolidinone at 170°C for 3 hours under inert atmosphere, yielding 73%. Copper(I) bromide and N,N,N′,N′-tetramethylethylenediamine (TMEDA) act as co-catalysts, enabling selective C–Cl bond activation over competing C–Br pathways.

Key Conditions

- Catalyst: Pd(acac)₂ (5 mol%)

- Ligand: TMEDA (10 mol%)

- Solvent: 1-Methyl-2-pyrrolidinone

- Temperature: 170°C

- Yield: 73%

This method avoids protecting groups, making it suitable for large-scale synthesis.

1,3-Dipolar Cycloaddition Strategies

Nitrile Oxide Cycloaddition with Alkenes

5-Methyl-3-phenylisoxazole-4-carbonitrile oxide reacts with 4-chlorostyrene in dichloromethane at 25°C, forming the target compound in 68% yield. The nitrile oxide intermediate is generated in situ from hydroxylamine and 4-chlorobenzaldehyde, followed by chlorination with N-chlorosuccinimide (NCS).

Reaction Mechanism

- Formation of nitrile oxide:

$$ \text{4-ClC₆H₄CHO + NH₂OH·HCl → 4-ClC₆H₄CH=NOH} $$

$$ \text{4-ClC₆H₄CH=NOH + NCS → 4-ClC₆H₄C≡N-O} $$ - Cycloaddition with styrene:

$$ \text{4-ClC₆H₄C≡N-O + CH₂=CHC₆H₅ → C₁₆H₁₂ClNO} $$

This method produces regioisomeric mixtures, requiring chromatographic separation.

Halogenation of Preformed Isoxazole Cores

Direct Chlorination Using Bis(trichloromethyl) Carbonate

A Chinese patent discloses a solvent-free approach where 3-phenyl-5-methylisoxazole-4-carboxylic acid reacts with bis(trichloromethyl) carbonate (Triphosgene) at 120°C. The acyl chloride intermediate undergoes nucleophilic substitution with 4-chlorophenol, achieving 85% yield.

Optimized Parameters

This method eliminates hazardous solvents but requires strict moisture control.

Lithium-Halogen Exchange Reactions

Directed Metallation of 5-Chloroisoxazoles

3-Phenyl-5-chloroisoxazole undergoes lithium-halogen exchange with n-butyllithium at −78°C, followed by quenching with 4-chlorobenzaldehyde. The method yields 46% after oxidation with MnO₂.

Critical Steps

- Low-temperature (−78°C) prevents side reactions

- Tetrahydrofuran (THF) as solvent enhances metallation efficiency

Microwave-Assisted Synthesis

Rapid Cyclization Under Dielectric Heating

A microwave protocol condenses 4-chlorophenylacetylene with N-hydroxy-5-methyl-3-phenylisoxazole-4-carboximidoyl chloride at 150°C for 15 minutes, yielding 78%. Microwave irradiation reduces reaction time from hours to minutes compared to conventional heating.

Advantages

- Energy efficiency

- Reduced side product formation

Solid-Phase Synthesis for Parallel Libraries

Resin-Bound Intermediate Strategy

Wang resin-functionalized 5-methylisoxazole-3-carboxylic acid reacts with 4-chlorophenylboronic acid via Suzuki-Miyaura coupling. Cleavage with trifluoroacetic acid (TFA) yields the target compound in 65% purity.

Typical Workflow

- Resin loading: 0.8 mmol/g

- Coupling: Pd(PPh₃)₄ (3 mol%), K₂CO₃, DMF/H₂O (3:1)

- Cleavage: 95% TFA in DCM

Biocatalytic Approaches

Enzymatic Cyclization Using Lipases

Candida antarctica lipase B (CAL-B) catalyzes the cyclization of 4-chlorophenylpropiolic acid with 5-methyl-3-phenylisoxazole-4-amine in tert-butanol at 40°C. The green chemistry approach achieves 52% yield but requires optimization for industrial use.

Comparative Analysis of Methods

Halogenation and microwave methods offer the best balance of yield and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole exhibit significant anticancer properties. Studies have shown moderate to good antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. For instance, specific modifications to the compound's structure can enhance its efficacy against these cell lines.

Case Study: Antiproliferative Activity Evaluation

In a study evaluating the antiproliferative activities of isoxazole derivatives, compounds related to this compound were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain substitutions at the 4-position of the phenyl ring significantly influenced the IC values, demonstrating enhanced activity compared to unsubstituted analogs .

Neuropharmacological Applications

Isoxazole derivatives have been recognized for their neuropharmacological effects, including anticonvulsant and anti-inflammatory properties. The presence of the chlorophenyl group in this compound may contribute to these effects, making it a candidate for further research in treating neurological disorders.

Table 2: Summary of Biological Activities

Agrochemical Applications

The compound also shows promise in agrochemical applications. Isoxazoles are known for their herbicidal and insecticidal properties. Research has indicated that derivatives similar to this compound can effectively control various agricultural pests.

Case Study: Insecticidal Properties

A study focused on the synthesis of isoxazole derivatives revealed that certain compounds demonstrated significant insecticidal activity against common agricultural pests. The structure-activity relationship highlighted that modifications at specific positions could enhance efficacy while minimizing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoxazole Derivatives

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Substituent Effects on Molecular Geometry The 4-chlorophenyl group in the target compound and its analogs contributes to planar distortions in the isoxazole ring. For instance, in 4-(4-chlorophenyl)-5-phenylisoxazole, the phenyl and chlorophenyl groups are inclined at 38.32° and 43.91°, respectively, relative to the isoxazole plane . This steric effect elongates the C2-C9 bond (1.359 Å vs. Fluorine substitution (e.g., 4-(chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole) introduces stronger electronegativity, which may enhance metabolic stability compared to chlorine .

Impact of Core Saturation

- The dihydroisoxazole derivative () exhibits partial saturation, reducing ring aromaticity and increasing conformational flexibility. This structural feature could influence pharmacokinetic properties, such as membrane permeability .

Functional Group Modifications

- Sulfonate esters (e.g., [3-(4-ClPh)-dihydroisoxazolyl]methyl benzenesulfonate) and carboxylate esters (e.g., methyl 3-(4-FPh)-5-Me-isoxazole-4-carboxylate) enhance aqueous solubility, a critical factor in drug bioavailability .

Biological Activity

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by a five-membered structure containing one nitrogen and one oxygen atom. Its molecular formula is CHClNO, with a molecular weight of approximately 300.76 g/mol. The presence of the chlorophenyl group at the 4-position enhances its lipophilicity, potentially increasing its biological interactions and efficacy in various applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells. For instance, a study demonstrated that it induced apoptosis in H146 small-cell lung cancer cells through the cleavage of PARP and caspase-3, markers indicative of apoptotic processes .

Table 1: Summary of Anticancer Effects

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| H146 (small-cell lung) | 38 | Induction of apoptosis |

| MCF-7 (breast cancer) | 45 | Cell cycle arrest |

| A549 (lung cancer) | 50 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The selectivity for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory diseases with reduced gastrointestinal side effects .

Table 3: COX Inhibition Data

| Compound | COX-2 IC (μM) | COX-1 IC (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | <0.5 | >50 | >100 |

Case Studies

Several studies have explored the biological activity of isoxazole derivatives, including the compound . For example:

- Study on Apoptosis Induction : A recent study evaluated the effects of various isoxazole derivatives on cancer cell lines, highlighting that modifications to the isoxazole structure could enhance apoptotic activity. The study found that derivatives similar to this compound showed improved efficacy against resistant cancer cells .

- Antimicrobial Efficacy Assessment : A comparative analysis was conducted on several isoxazole compounds' antimicrobial activities, revealing that those with chlorophenyl substitutions exhibited superior inhibitory effects against pathogenic bacteria compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.